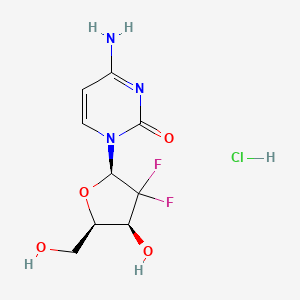

C9H11F2N3O4.HCl

描述

The compound “C9H11F2N3O4.HCl” is also known as Gemcitabine Hydrochloride . It is a reference standard and is used in the synthesis of various substances .

Synthesis Analysis

The synthesis of Gemcitabine Hydrochloride involves a series of chemical reactions. The synthesis method has the advantages of high yield, easiness of preparation of gemcitabine hydrochloride GH-7 having a single configuration, convenience of operation, and relatively stable configuration .

Molecular Structure Analysis

The molecular structure of Gemcitabine Hydrochloride is represented by the formula “C9H11F2N3O4.HCl”. It has a molecular weight of 299.66 g/mol .

Chemical Reactions Analysis

Gemcitabine Hydrochloride is a prodrug, which means it is transformed into its active metabolites inside the body .

Physical And Chemical Properties Analysis

Gemcitabine Hydrochloride has a molecular weight of 299.66 g/mol. It is a powder that is soluble in water .

科学研究应用

吉西他滨盐酸盐:该化合物主要用于肿瘤学,以其对光敏感和特定的储存要求而闻名。它可溶于水和 DMSO,通常用于当天配制的溶液中或按特定条件分装保存 (Waldrop, 2001)。

盐酸 (HCl):盐酸,其中 HCl 是关键成分,是地球平流层中主要的氯库。其积累归因于人为卤代源气体的广泛使用,监测其演变对于蒙特利尔和京都议定书等环境议定书至关重要 (Mahieu et al., 2008)。

2-羟基嘧啶盐酸盐:该化合物由涉及盐酸的反应形成,具有复杂的三核结构,用于各种化学研究 (Kurawa, Adams, & Orpen, 2008)。

碳氢化合物排放:研究发现,来自车辆/发动机技术的 C2–C9 碳氢化合物 (HC) 排放可以被监测和分析,以进行环境影响评估。这些碳氢化合物,包括与 HCl 相关的成分,对于理解大气臭氧形成和健康影响非常重要 (Montero et al., 2010)。

碳酸酐酶活性:该化合物在调节肿瘤细胞生长中的 pH 值方面发挥作用,这对理解肿瘤增殖和发展至关重要。这在癌症研究和治疗中具有意义 (Swietach et al., 2009)。

酸化作业中使用有机酸:HCl,作为该化合物的一个组成部分,被广泛用于石油和天然气工业中的酸化作业。其与有机酸的性质和相互作用对于优化这些作业至关重要 (Alhamad et al., 2020)。

冰面上的酸度:了解 HCl 在冰面上的电离在大气化学中具有意义,特别是在与极地平流层云和臭氧消耗相关的研究中 (Kang et al., 2000)。

作用机制

Gemcitabine Hydrochloride is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose. As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation, arresting tumour growth and promoting apoptosis of malignant cells .

安全和危害

未来方向

属性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6+,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKDEIYWILRZIA-IEJFOXCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@H]([C@H](O2)CO)O)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LY 188011 (hydrochloride) | |

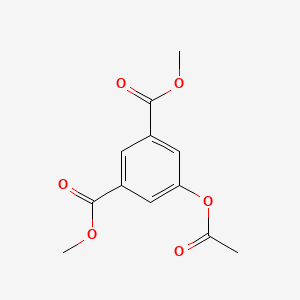

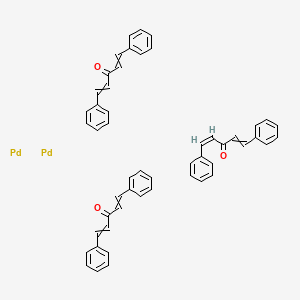

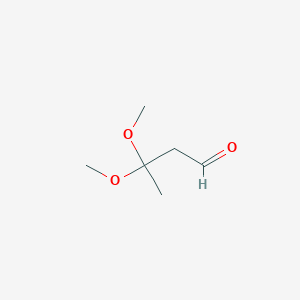

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

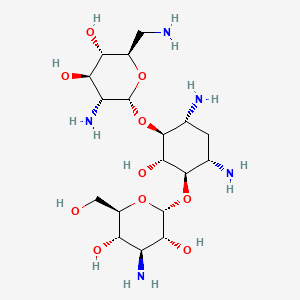

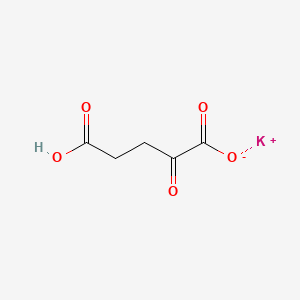

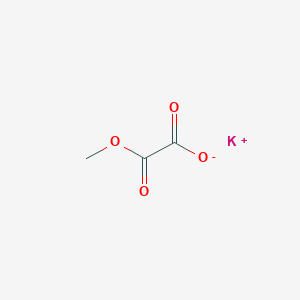

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium [(4-phenylaminomethyl)phenyl]trifluoroborate](/img/structure/B7909076.png)

![Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B7909086.png)

![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3R,6S,7R,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B7909128.png)

![(6R,7R)-7-azaniumyl-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7909138.png)

![N-[1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide](/img/structure/B7909141.png)